molecular formula C17H25ClO3S B3925406 (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate

(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate

Cat. No.: B3925406
M. Wt: 344.9 g/mol
InChI Key: VRMGWWHCHOPVHS-UHFFFAOYSA-N
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Description

(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate is an organic compound that features a combination of sulfanyl, propan-2-yloxy, and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate typically involves a multi-step process:

    Formation of the Propan-2-yloxy Group: This step involves the reaction of propylene oxide with an alcohol under acidic or basic conditions to form the propan-2-yloxy group.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction where a butylthiol reacts with an appropriate leaving group.

    Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the intermediate compound with 4-chlorobenzoic acid in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzoate group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and chlorobenzoate groups may play a role in binding to active sites, thereby modulating the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

    (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.

    (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-nitrobenzoate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorobenzoate group in (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. This makes it particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

(1-butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO3S/c1-4-5-10-22-12-16(11-20-13(2)3)21-17(19)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMGWWHCHOPVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COC(C)C)OC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
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(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
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(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
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(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
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(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
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(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate

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